
2-Amino-4-chlorobenzoic acid
Overview
Description
Chemical Identity: 2-Amino-4-chlorobenzoic acid (CAS: 89-77-0) is a chlorinated derivative of anthranilic acid (2-aminobenzoic acid) with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol . It is also known as 4-chloroanthranilic acid or 4-chloro-2-aminobenzoic acid.
Preparation Methods
Nitration-Reduction Methodology
The nitration-reduction sequence is a cornerstone for introducing amino groups into aromatic systems. For 2-amino-4-chlorobenzoic acid, this method involves two stages:
Synthesis of 4-Chloro-2-nitrobenzoic Acid
Nitration of 4-chlorobenzoic acid requires precise regiocontrol to position the nitro group at the ortho position relative to the carboxylic acid. Sulfuric acid-nitric acid mixtures at 0–5°C achieve this selectively, leveraging the meta-directing effect of the carboxylic acid group . The nitro group occupies position 2, yielding 4-chloro-2-nitrobenzoic acid.
Reaction Conditions :
Reduction of Nitro to Amino Group
Catalytic hydrogenation using Raney nickel or palladium-on-carbon (Pd/C) under hydrogen pressure (1–3 MPa) reduces the nitro group efficiently. Alternative chemical reductants like iron in hydrochloric acid (Bechamp reduction) are cost-effective but generate more waste.
Example Procedure :
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Substrate : 4-Chloro-2-nitrobenzoic acid (10 g)
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Catalyst : Raney Ni (0.5 g)
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Solvent : Ethyl acetate (100 mL)
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Conditions : H₂ at 1.5 MPa, 50°C, 3 hours
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Yield : 92%
Catalytic Hydrogenation of Halogenated Nitroarenes
Building on methodologies from related compounds (e.g., 2-(3-amino-4-chlorobenzoyl)benzoic acid), this approach emphasizes catalyst selection and solvent systems.
Catalyst Optimization
Raney nickel’s high surface area and stability under hydrogenation conditions make it ideal. Pd/C alternatives offer faster kinetics but higher costs.
Comparative Data :
Catalyst | Pressure (MPa) | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
Raney Ni | 1.5 | 50 | 3 | 92 |
Pd/C (5%) | 1.0 | 40 | 2 | 95 |
Solvent and Temperature Effects
Polar aprotic solvents (e.g., ethyl acetate) enhance nitro group solubility without deactivating catalysts. Elevated temperatures (>60°C) risk over-reduction or dechlorination.
Ammonolysis of Halogenated Benzoic Acids
Direct amination of halogenated precursors via nucleophilic aromatic substitution (NAS) is limited by the carboxylic acid’s deactivating effect. However, Ullmann-type couplings enable C–N bond formation under controlled conditions.
Ullmann Reaction
Using 2-bromo-4-chlorobenzoic acid and aqueous ammonia with a copper(I) iodide catalyst:
Reaction Scheme :
Conditions :
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Catalyst : CuI (10 mol%)
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Ligand : 1,10-Phenanthroline
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Base : K₂CO₃
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Temperature : 110°C
Modern Catalytic Amination Strategies
Buchwald-Hartwig amination employs palladium catalysts to couple aryl halides with amines, offering superior regioselectivity and functional group tolerance.
Palladium-Catalyzed Coupling
Using 2-chloro-4-iodobenzoic acid and ammonia:
Reaction Parameters :
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Catalyst : Pd(OAc)₂ (2 mol%)
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Ligand : Xantphos
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Base : Cs₂CO₃
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Solvent : 1,4-Dioxane
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Temperature : 100°C
Comparative Analysis of Synthetic Routes
Method | Advantages | Limitations | Scalability |
---|---|---|---|
Nitration-Reduction | High yield, established protocol | Requires nitro precursor synthesis | Industrial |
Catalytic Hydrogenation | Mild conditions, reusable catalysts | Sensitivity to over-reduction | Pilot-scale |
Ullmann Reaction | Direct amination | Low yield, stoichiometric copper | Lab-scale |
Buchwald-Hartwig | High regioselectivity | Costly catalysts, air-sensitive | Specialty |
Industrial-Scale Considerations
Economic and environmental factors favor catalytic hydrogenation for bulk production. Raney nickel’s reusability (up to 10 cycles) reduces costs, while ethyl acetate’s low toxicity aligns with green chemistry principles.
Waste Management :
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Nitration : Neutralize spent acid with CaCO₃ for sulfate recovery.
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Hydrogenation : Filter and regenerate catalysts to minimize metal waste.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-chlorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amines.
Substitution: The amino and chlorine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like sodium hydroxide.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted benzoic acids.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
2-Amino-4-chlorobenzoic acid is primarily utilized as a key intermediate in the synthesis of various pharmaceuticals. It is particularly important in the development of anti-inflammatory and analgesic medications. The compound's structure allows it to participate in reactions that yield potent therapeutic agents.
Case Study:
Research indicates that derivatives of this compound exhibit anti-inflammatory properties. For instance, a study demonstrated that certain synthesized analogs showed significant inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response .
Analytical Chemistry
Reagent in Chromatography:
In analytical chemistry, this compound serves as a reagent in chromatographic techniques. It aids in identifying and quantifying other chemical substances within complex mixtures.
Data Table: Chromatographic Applications
Agrochemicals
Formulation of Herbicides:
The compound is integral to the formulation of herbicides and pesticides. Its ability to target specific biochemical pathways in plants enhances crop protection against pests and diseases.
Impact on Crop Yield:
Studies have shown that herbicides formulated with this compound can increase crop yields significantly by effectively controlling weed populations without harming the crops .
Biochemical Research
Enzyme Activity Studies:
In biochemical research, this compound is used to study enzyme activities and protein interactions. This research provides insights into metabolic pathways and disease mechanisms.
Case Study:
A study involving the compound revealed its effect on enzyme kinetics, where it acted as an inhibitor for certain enzymes involved in metabolic processes, leading to a better understanding of metabolic dysregulation in diseases .
Dyes and Pigments
Synthesis of Dyes:
The compound is also employed in the production of dyes, contributing vibrant colors to textiles and other materials. Its use focuses on sustainability and minimizing environmental impact during production.
Environmental Considerations:
Recent advancements have led to the development of eco-friendly dyeing processes utilizing this compound, which reduce water usage and chemical waste .
Complexation with Metals
Metal Complexes Formation:
this compound can form complexes with metals such as yttrium and lanthanides, enhancing its utility in materials science and catalysis.
Data Table: Metal Complexes Characteristics
Mechanism of Action
The mechanism of action of 2-amino-4-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects . The compound’s structure allows it to bind to active sites on proteins, altering their function and leading to downstream effects in biological systems .
Comparison with Similar Compounds
Physical and Chemical Properties :
- Appearance : White to off-white crystalline solid .
- Melting Point : 231–233°C .
- Solubility: Sparingly soluble in water but dissolves in polar organic solvents like ethanol, acetone, and dimethylformamide (DMF) .
- pKa : The carboxylic acid group has a pKa of ~3.25, making it moderately acidic .
- Hydrogen Bonding : Forms intramolecular N–H∙∙∙O bonds and centrosymmetric dimers via O–H∙∙∙O interactions in crystalline states, enhancing structural stability .
Structural Isomers and Derivatives
The bioactivity and physicochemical properties of 2-amino-4-chlorobenzoic acid differ significantly from its positional isomers and derivatives (Table 1).
Table 1: Comparative Analysis of this compound and Analogues
Hydrogen Bonding and Crystallography
- Crystal Packing: this compound forms planar dimers via O–H∙∙∙O bonds, unlike 4-amino-2-chlorobenzoic acid, which adopts a less stable monomeric arrangement .
- Pharmacophore Role: The N–H∙∙∙O hydrogen bond in this compound stabilizes its interaction with Bcr-Abl kinase’s allosteric site, a feature absent in non-chlorinated analogues .
Research Findings and Data Trends
- Anticancer Potential: Derivatives of this compound (e.g., 7-chloro-2-methylquinazolin-4(3H)-one) show 70% yield in optimized syntheses and inhibit CaMKII with IC₅₀ values < 1 µM .
- Cost-Effectiveness: As a hydroxychloroquine intermediate, this compound reduces production costs by 20% compared to routes using 5-chloropentan-2-one .
- Thermodynamic Stability: Its crystal lattice energy (−45.2 kcal/mol) is higher than 4-amino-2-chlorobenzoic acid (−38.7 kcal/mol), explaining superior shelf life .
Biological Activity
2-Amino-4-chlorobenzoic acid (ACBA), also known as 4-chloroanthranilic acid, is an aromatic compound with significant biological activity. This article reviews its pharmacological effects, toxicity, and potential therapeutic applications, drawing on various research findings and case studies.
- Chemical Formula : C₇H₆ClNO₂
- Molecular Weight : 171.58 g/mol
- CAS Number : 89-77-0
- Melting Point : 231–233 °C
Antimicrobial Properties
ACBA has been studied for its antimicrobial effects. Research indicates that derivatives of ACBA exhibit activity against various bacterial strains. For instance, modifications to the ACBA structure have led to compounds with enhanced antibacterial properties, making them potential candidates for antibiotic development .
Anticancer Activity
Studies have shown that ACBA possesses antiproliferative effects on cancer cell lines. In a notable study, ACBA was evaluated for its ability to induce apoptosis in human cancer cells, demonstrating significant cytotoxicity at certain concentrations. The compound was found to inhibit cell growth and induce cell cycle arrest, particularly in breast cancer cell lines .
Acute and Chronic Toxicity
Toxicological studies have highlighted the potential risks associated with ACBA exposure. In animal models, high doses of ACBA have resulted in adverse effects including squamous cell carcinoma of the forestomach in rats, indicating a possible carcinogenic risk at elevated exposure levels . Chronic exposure studies revealed hematological changes such as decreased erythrocyte counts and increased methaemoglobin levels, suggesting toxicity to red blood cells .
In Vitro Studies
In vitro assays have demonstrated that ACBA can induce chromosomal aberrations in mammalian cells. These findings raise concerns regarding its genotoxic potential, necessitating caution in its use and further investigation into its safety profile .
Case Studies and Research Findings
Study | Findings |
---|---|
Yamazaki et al., 2009 | Chronic bioassay in rats showed increased incidence of squamous cell papilloma and carcinoma in the forestomach at high doses. |
JBRC (2008) | Indicated nephrotoxic effects in male Fischer 344 rats exposed to ACBA via intraperitoneal injection. |
Hong et al., 1996 | Reported mild renal function impairment without hepatotoxicity upon exposure to ACBA. |
The biological activity of ACBA may be attributed to its interaction with various cellular targets:
- Cell Cycle Regulation : ACBA has been shown to affect key proteins involved in cell cycle progression, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress, contributing to its anticancer effects but also posing a risk for cellular damage.
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of 2-amino-4-chlorobenzoic acid that impact experimental handling and storage?
Answer: Key properties include:
- Melting point : 180–183°C (reported inconsistently as 231–235°C in some studies, possibly due to polymorphic forms or impurities) .
- Solubility : Soluble in ethanol, acetone, and dimethylformamide; slightly soluble in water .
- Stability : Stable under ambient conditions but hygroscopic; store in airtight containers in dry, cool environments to prevent degradation .
- pKa : Carboxylic acid group has a pKa of ~3.25, influencing its ionization state in aqueous solutions .
Q. What synthetic routes are documented for this compound, and what challenges arise during synthesis?
Answer:
- Common routes : Derived from anthranilic acid derivatives or via chlorination of 2-aminobenzoic acid precursors. Used as an intermediate in quinazolinone and quinoline synthesis .
- Challenges :
- Unintended recrystallization of starting material (e.g., failed Schiff base formation with salicylaldehyde due to thermodynamic stability of the parent compound) .
- Sensitivity to reaction conditions (temperature, solvent choice); optimization required to avoid side reactions .
Q. What spectroscopic and crystallographic methods are suitable for characterizing this compound?
Answer:
- X-ray crystallography : Resolves molecular planarity (deviation ≤0.097 Å) and hydrogen-bonding networks. Use SHELXL for refinement, with multi-scan absorption correction (e.g., SADABS) and riding models for H-atoms .
- Spectroscopy :
Advanced Research Questions
Q. How do hydrogen-bonding motifs in this compound crystals inform supramolecular assembly design?
Answer:
- Intramolecular bonds : N-H···O hydrogen bond forms an S(6) ring motif, stabilizing molecular planarity .
- Intermolecular interactions : O-H···O bonds create centrosymmetric dimers, which stack along the crystallographic b-axis. Graph set analysis (Bernstein et al.) classifies these motifs for predicting packing behavior .
Q. What computational approaches validate the anti-biofilm activity of this compound against Pseudomonas aeruginosa?
Answer:
- Density Functional Theory (DFT) : B3LYP/aug-cc-pVDZ basis set calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with biofilm inhibition .
- Molecular docking : Simulates binding to quorum-sensing proteins (e.g., COVID-19 main protease, PDB: 6LU7) to identify interaction hotspots .
Q. How is this compound utilized as a cytokinin oxidase/dehydrogenase inhibitor in plant biochemistry studies?
Answer:
- Mechanism : Inhibits cytokinin degradation, prolonging hormone activity to regulate plant growth.
- Methodology :
- Enzyme assays : Measure residual cytokinin levels via HPLC or LC-MS after incubation with the inhibitor .
- In planta studies: Apply compound to Arabidopsis mutants to observe phenotypic changes (e.g., delayed senescence) .
Q. What crystallographic refinement protocols are recommended for resolving this compound’s structure using SHELX software?
Answer:
Properties
IUPAC Name |
2-amino-4-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYLQSCZISREGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80237473 | |
Record name | 4-Chloroanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80237473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89-77-0 | |
Record name | 2-Amino-4-chlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloroanthranilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4-chlorobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17188 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloroanthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80237473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloroanthranil acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.762 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-CHLOROANTHRANILIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G55K85R12H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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